

Application Notes and Protocols for FR217840 in In Vivo Animal Models

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Compound of Interest

Compound Name: FR217840

Cat. No.: B1674024

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Introduction

FR217840 is a potent, orally active synthetic inhibitor of matrix metalloproteinases (MMPs). It has demonstrated efficacy in preclinical models of rheumatoid arthritis by preventing progressive joint destruction. **FR217840** targets several human MMPs, including collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and membrane type 1 MMP (MT1-MMP/MMP-14), and also shows inhibitory activity against rat collagenase and gelatinase.^[1] These application notes provide a summary of the available in vivo dosage information and a detailed experimental protocol for the use of **FR217840** in a rat model of adjuvant-induced arthritis.

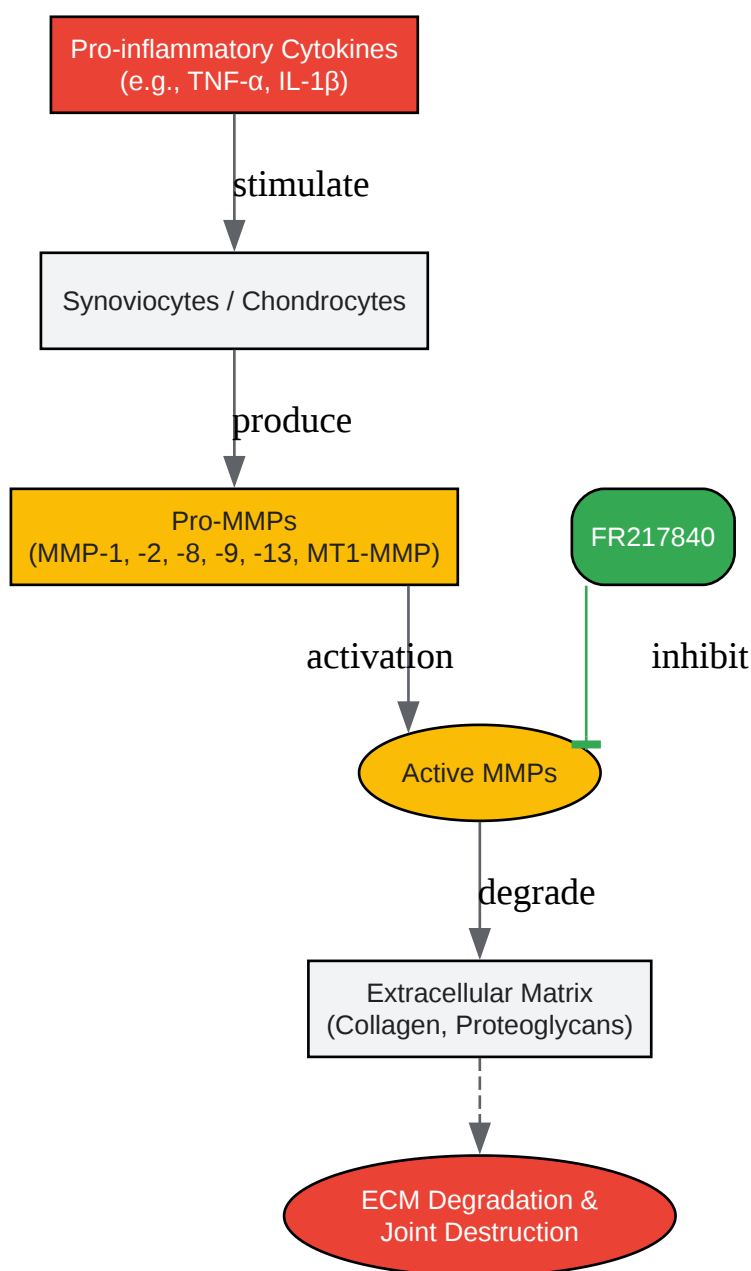
Data Presentation

In Vivo Efficacy of FR217840 in Rat Adjuvant-Induced Arthritis Model^[1]

Animal Model	Dosing Regimen	Route of Administration	Treatment Duration	Key Findings
Female Lewis Rats	3.2 mg/kg	Oral	Days 1-21 post-adjuvant injection	Dose-dependent suppression of bone destruction and serum pyridinoline content.
Female Lewis Rats	10 mg/kg	Oral	Days 1-21 post-adjuvant injection	Dose-dependent suppression of bone destruction and serum pyridinoline content.
Female Lewis Rats	32 mg/kg	Oral	Days 1-21 post-adjuvant injection	Dose-dependent suppression of bone destruction and serum pyridinoline content. Reduction in tartrate-resistant acid phosphatase (TRAP) positive cells in ankle joints. No significant effect on hind paw swelling or histological inflammatory infiltration.

Signaling Pathway

The pathogenesis of rheumatoid arthritis involves the degradation of the extracellular matrix in articular cartilage by MMPs. Pro-inflammatory cytokines stimulate synoviocytes and chondrocytes to produce MMPs, which in turn break down collagen and proteoglycans, leading to joint destruction. **FR217840** acts by inhibiting these key MMPs, thereby preventing the degradation of the cartilage and bone.



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Caption: Role of MMPs in joint destruction and the inhibitory action of **FR217840**.

Experimental Protocols

Rat Adjuvant-Induced Arthritis Model[1]

This protocol details the methodology for evaluating the efficacy of **FR217840** in a well-established animal model of rheumatoid arthritis.

1. Animal Model

- Species: Female Lewis rats
- Supplier: Charles River Japan, Inc.
- Age: 7 weeks old at the start of the experiment.
- Housing: Housed in a controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
- Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

2. Induction of Arthritis

- Adjuvant: A suspension of heat-killed *Mycobacterium butyricum* (Difco Laboratories) in liquid paraffin (0.5% w/v).
- Procedure: On day 0, rats are anesthetized, and 0.1 mL of the adjuvant suspension is injected intradermally into the base of the tail.

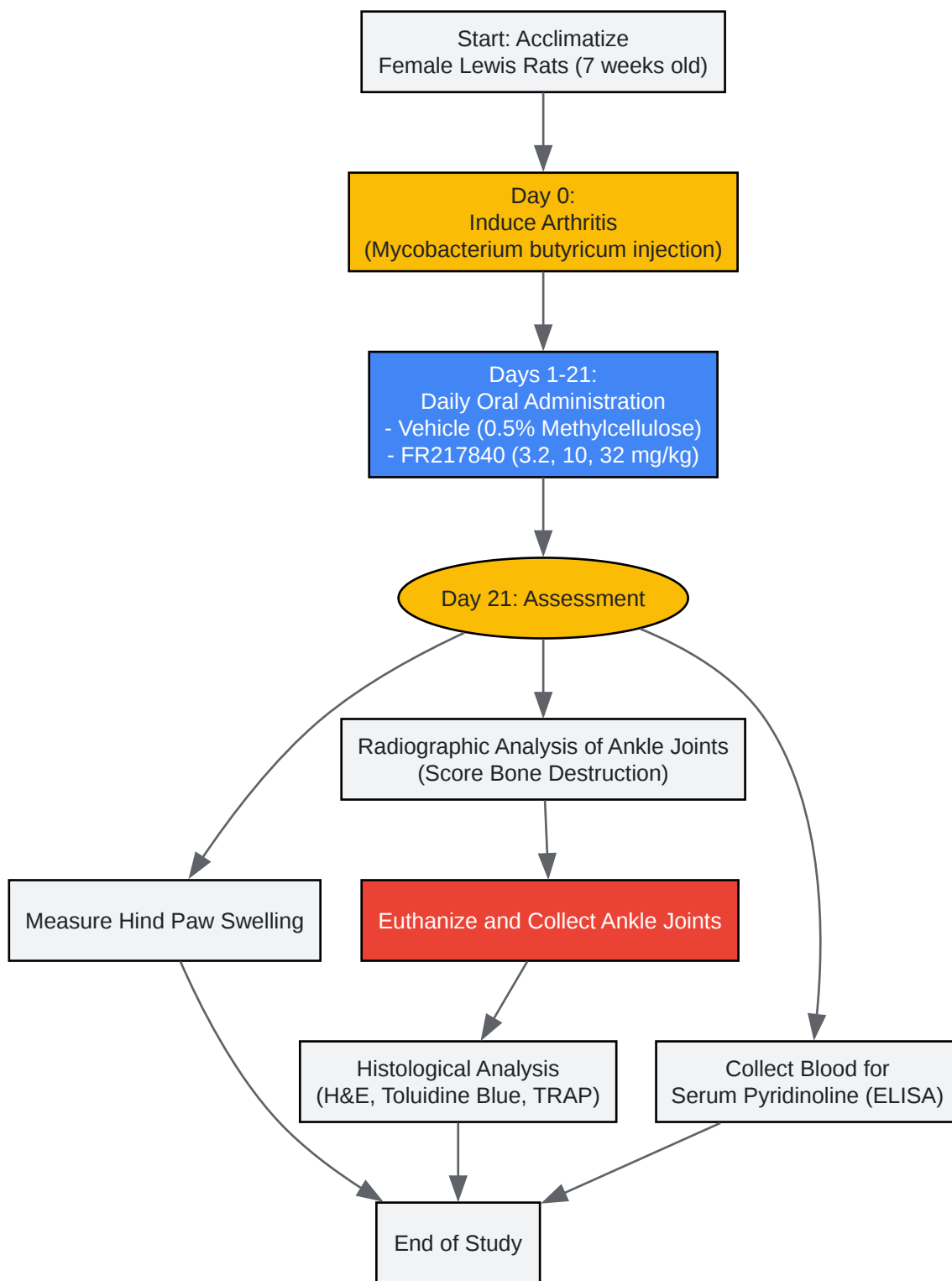
3. Drug Preparation and Administration

- Formulation: **FR217840** is suspended in a 0.5% (w/v) aqueous solution of methylcellulose.
- Dosage: Prepare suspensions for oral administration at concentrations required to deliver 3.2, 10, and 32 mg/kg body weight.

- Administration: The **FR217840** suspension is administered orally once daily from day 1 to day 21 after the adjuvant injection. A vehicle control group (0.5% methylcellulose) should be included.

4. Assessment of Arthritis

- Hind Paw Swelling: The volume of both hind paws is measured using a plethysmometer on day 21. The degree of swelling is expressed as the difference in volume from day 0.
- Radiographic Analysis: On day 21, animals are anesthetized, and soft X-ray photographs of the ankle joints are taken. Bone destruction is scored based on the severity of bone erosion.
- Histological Analysis: After radiographic analysis on day 21, animals are euthanized, and the ankle joints are removed and fixed in 10% neutral buffered formalin. The tissues are then decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for evaluation of inflammatory cell infiltration and with toluidine blue for assessment of cartilage and bone destruction. Staining for tartrate-resistant acid phosphatase (TRAP) is also performed to identify osteoclasts.
- Serum Pyridinoline Levels: Blood is collected on day 21, and serum levels of pyridinoline, a marker of bone resorption, are measured using an ELISA kit.



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Caption: Experimental workflow for evaluating **FR217840** in a rat arthritis model.

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References

- 1. Prevention of progressive joint destruction in adjuvant induced arthritis in rats by a novel matrix metalloproteinase inhibitor, FR217840 - PubMed [pubmed.ncbi.nlm.nih.gov]
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